Fluorocholine

Descripción general

Descripción

Fluorocholine is a radiolabeled compound primarily used in positron emission tomography (PET) imaging. It is a derivative of choline, a vital nutrient that plays a significant role in various biological processes, including cell membrane synthesis and neurotransmission. This compound is particularly valuable in medical imaging due to its ability to highlight areas of increased cellular activity, which is often indicative of cancerous growths .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluorocholine is synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of a precursor compound, such as dimethylaminoethanol, with a fluorine-18 labeled fluoromethylating agent. The reaction is carried out under controlled conditions to ensure high radiochemical purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound involves automated synthesis modules. These modules are designed to handle radioactive materials safely and efficiently. The process includes the purification of the product using techniques such as Sep-Pak silica gel chromatography to achieve a radiochemical purity of 99% or higher .

Análisis De Reacciones Químicas

Types of Reactions: Fluorocholine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Typical nucleophiles used in substitution reactions include hydroxide ions and amines.

Major Products:

Oxidation: this compound oxide.

Substitution: Various substituted choline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Prostate Cancer Diagnosis and Management

Fluorocholine PET has been extensively studied for its efficacy in diagnosing prostate cancer, particularly in cases of biochemical recurrence. A multicenter study demonstrated that -fluorocholine PET/CT localized recurrent prostate cancer in 59% of patients with occult biochemical recurrence. This imaging technique prompted a change in management strategies for 56% of the patients, indicating its clinical significance in guiding treatment decisions .

Detection of Parathyroid Adenomas

The compound has shown high sensitivity and specificity for detecting parathyroid adenomas. In studies involving patients with inconclusive results from conventional imaging, -fluorocholine PET achieved a 90% sensitivity and 100% positive predictive value for localizing these adenomas . This capability is attributed to the upregulation of choline kinase in adenomas, enhancing this compound uptake.

Assessment of Muscle Atrophy

Recent research explored the feasibility of using -fluorocholine PET/CT to evaluate skeletal muscle atrophy. In an animal model, the uptake of this compound was significantly lower in starved rats compared to controls, suggesting its potential application in diagnosing muscle wasting conditions . The study demonstrated that changes in this compound uptake correlate with muscle atrophy markers.

Liver Cancer Diagnosis

This compound is also employed in diagnosing liver cancer. It has been launched for clinical use in France and Switzerland specifically for this purpose. The imaging technique aids in identifying liver lesions that may not be visible through traditional imaging methods .

Comparative Efficacy

To better understand the performance of -fluorocholine compared to other imaging agents, a summary table is provided below:

| Application Area | Sensitivity (%) | Specificity (%) | Clinical Impact (%) |

|---|---|---|---|

| Prostate Cancer | 59 | Not specified | 56 |

| Parathyroid Adenomas | 90 | 100 | Not specified |

| Muscle Atrophy | Not specified | Not specified | Not specified |

| Liver Cancer | Not specified | Not specified | Not specified |

Case Study: Prostate Cancer Management

In a prospective study involving 179 patients , -fluorocholine PET/CT not only localized cancer foci but also led to significant changes in management plans for nearly half the patients assessed . This highlights the compound's role as a pivotal diagnostic tool.

Case Study: Parathyroid Adenoma Localization

In another study focusing on parathyroid adenomas, -fluorocholine PET/CT demonstrated a high localization rate among patients with negative or inconclusive conventional imaging results . This underscores its importance in cases where traditional methods fail.

Mecanismo De Acción

Fluorocholine exerts its effects by mimicking the behavior of natural choline in the body. It is taken up by cells through choline transporters and phosphorylated by choline kinase to form this compound phosphate. This compound is then incorporated into cell membranes, allowing for the visualization of areas with high cellular activity, such as tumors .

Comparación Con Compuestos Similares

Fluorocholine is often compared with other radiolabeled choline derivatives, such as:

11C-Choline: Similar in function but has a shorter half-life, limiting its use to facilities with an on-site cyclotron.

18F-Fluciclovine: Another PET imaging agent used for prostate cancer detection, but with different pharmacokinetics and imaging characteristics.

Uniqueness: this compound’s longer half-life compared to 11C-choline makes it more practical for widespread clinical use. Its ability to be synthesized with high radiochemical purity and its effectiveness in highlighting cancerous tissues make it a valuable tool in medical diagnostics .

Actividad Biológica

Fluorocholine, specifically -fluorocholine (FCH), is a radiolabeled choline analog used primarily in positron emission tomography (PET) imaging. Its biological activity is largely associated with its role in cellular metabolism, particularly in cancer diagnosis and treatment monitoring. This article reviews the biological activity of this compound, focusing on its uptake mechanisms, clinical applications, and comparative studies with other imaging agents.

This compound mimics choline, a vital nutrient involved in the synthesis of phosphatidylcholine, a key component of cell membranes. Upon administration, FCH is taken up by cells through specific transporters and subsequently phosphorylated by choline kinase to form phosphocholine, which is incorporated into cellular membranes. This uptake is significantly enhanced in malignant tissues due to increased choline kinase activity in cancer cells.

Uptake Characteristics

- Physiological Uptake : FCH shows normal uptake in organs such as the liver, kidneys, pancreas, and salivary glands.

- Increased Uptake in Malignancies : Elevated uptake has been documented in various cancers, including prostate cancer (PCa), hepatocellular carcinoma, and lung cancer .

Prostate Cancer Imaging

FCH PET imaging is particularly valuable in diagnosing and restaging prostate cancer. Studies indicate that FCH has a lower detection rate compared to newer agents like -fluciclovine but remains useful for specific patient populations.

- Detection Rates : In a comparative study, -fluciclovine demonstrated a detection rate (DR) of 64% versus 35% for FCH in patients with biochemical recurrence of prostate cancer .

- Optimal PSA Cut-off Values : The optimal PSA cut-off for predicting positive scans was found to be 0.94 ng/mL for FCH .

Parathyroid Adenoma Localization

FCH PET has shown high sensitivity and specificity for detecting parathyroid adenomas, particularly in patients with primary hyperparathyroidism. A study reported a sensitivity of 90% and a positive predictive value of 100% for localizing these adenomas .

Comparative Studies

A variety of studies have compared the effectiveness of FCH with other imaging agents:

Case Studies

- Prostate Cancer : In a cohort study involving 69 patients undergoing FCH PET/CT for biochemical recurrence, the DR was significantly lower than that observed with -fluciclovine. This highlights the need for careful selection of imaging agents based on patient characteristics .

- Parathyroid Adenomas : A retrospective analysis revealed that among 388 FCH PET scans conducted for parathyroid localization, incidental findings were noted in 58% of cases, indicating the potential for additional diagnostic insights beyond primary indications .

Propiedades

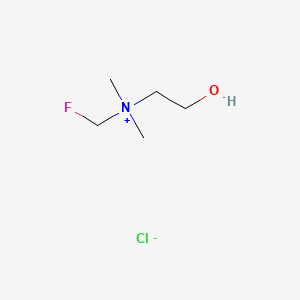

IUPAC Name |

fluoromethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13FNO.ClH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEHIIJVWXGJAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CF.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459424-38-5 | |

| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459424-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459424385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorocholine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.